molecular formula C10H10N4O3 B8747972 2-Amino-n-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide

2-Amino-n-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide

Cat. No. B8747972
M. Wt: 234.21 g/mol
InChI Key: QUHOTRZLMDCEPG-UHFFFAOYSA-N
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Description

2-Amino-n-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide is a useful research compound. Its molecular formula is C10H10N4O3 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-n-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-n-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-n-(1,4-dioxo-1,2,3,4-tetrahydrophthalazin-5-yl)acetamide

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

2-amino-N-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)acetamide

InChI

InChI=1S/C10H10N4O3/c11-4-7(15)12-6-3-1-2-5-8(6)10(17)14-13-9(5)16/h1-3H,4,11H2,(H,12,15)(H,13,16)(H,14,17)

InChI Key

QUHOTRZLMDCEPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)CN)C(=O)NNC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

forming a second reaction mixture comprising the 2-Chloro-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-yl)acetamide and ammonium hydroxide, to yield 2-Amino-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-yl)acetamide; and
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Synthesis routes and methods II

Procedure details

2-Chloro-N-(1,4-dioxo-1,2,3,4-tetrahydrophthalazine-5-yl)acetamide (300 mg; 1.182 mmol) was suspended in ammonium hydroxide (7 ml) and stirred slowly in a vial at 4 C for 8 days (30%). The reaction mixture was transferred into a flask and hot water (25 ml) was added to the reaction mixture, filtered, and the filtrate was collected. The initial pH (12) of the filtrate was adjusted to 5.38 by slow addition of acetic acid to obtain the intermediate. The beige colored solid was filtered, rinse with water (10 ml), washed with methanol (50 mL), and finally with ether (50 ml), and then dried under reduced pressure. The residue was suspended in hydrazine (30% in water, 22 ml) and heated to dissolve the precipitates. The contents were allowed to cool to RT, pH was adjusted to 4.8, and precipitates were obtained upon cooling. The resultant precipitates were filtered, washed with water, methanol (cold), ether, and then dried under reduced pressure to obtain 2. 1H NMR (300 MHz, DMSO-d6) δ: 8.86 (d, 1H), 7.85 (t, 1H), 7.60 (d, 1H), 3.33 (s, 2H), 2.16 (s, 3H, Methyl for Acetic Acid); ESMS: Calcd for C10H10N4O3: 234.0, Found, 235.0; HPLC: Purity was further analyzed on a C-18 column (Vydac) employing a mobile phase eluent gradient of 10-90% acetonitrile in water containing 0.1% TFA over 30 minutes with a flow rate of 1 mL/min, Rt=13.2 min.
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7 mL
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25 mL
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